molecular formula C16H17N3O3 B2834794 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)tetrahydrofuran-2-carboxamide CAS No. 1226428-35-8

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)tetrahydrofuran-2-carboxamide

Cat. No. B2834794
CAS RN: 1226428-35-8
M. Wt: 299.33
InChI Key: SMZOLAMMQZPOLV-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)tetrahydrofuran-2-carboxamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various fields of research.

Scientific Research Applications

Kinase Inhibition for Cancer Treatment

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the chemical structure , have been identified as potent and selective Met kinase inhibitors. These compounds, through modification, demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. Their excellent in vivo efficacy and favorable pharmacokinetic profiles have advanced them into clinical trials, highlighting their potential as cancer therapeutics (G. M. Schroeder et al., 2009).

Antitumor Activity

Novel 4-phenoxypyridine derivatives containing various carboxamide moieties have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against cancer cell lines. These studies indicate that most compounds show moderate to good antitumor activities, with specific compounds displaying remarkable cytotoxicity against certain cell lines. This research contributes to the understanding of structure-activity relationships (SARs) beneficial for improving antitumor activities (Ju Liu et al., 2020).

Chemical Synthesis Techniques

Research into the catalytic reactions of various substituted gamma-oxoalkynes under oxidative carbonylation conditions has led to the efficient synthesis of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These methodologies showcase the versatility of palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions for producing heterocyclic derivatives with potential pharmaceutical applications (A. Bacchi et al., 2005).

properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-9-15(19-18-11)22-13-7-5-12(6-8-13)17-16(20)14-3-2-10-21-14/h4-9,14H,2-3,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZOLAMMQZPOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)tetrahydrofuran-2-carboxamide

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